Ethyl 4-bromo-2-fluoro-6-iodobenzoate
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Overview
Description
Ethyl 4-bromo-2-fluoro-6-iodobenzoate is an organic compound with the molecular formula C9H6BrFIO2. This compound is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and iodine atoms, along with an ethyl ester group. It is primarily used in organic synthesis and research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-fluoro-6-iodobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Starting with a fluorobenzoic acid derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for bromination and iodination steps.
Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-fluoro-6-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate.
Major Products Formed
Substituted Benzoates: Depending on the reagents used, various substituted benzoates can be formed.
Biaryl Compounds: Through coupling reactions, biaryl compounds are synthesized.
Scientific Research Applications
Ethyl 4-bromo-2-fluoro-6-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research on its derivatives has shown potential in developing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-fluoro-6-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, fluorine, iodine) on the benzene ring makes it highly reactive in substitution and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2-iodobenzoate: Similar structure but lacks the fluorine atom.
Methyl 4-bromo-2-fluoro-6-iodobenzoate: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
This compound is unique due to the presence of all three halogens (bromine, fluorine, iodine) on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
ethyl 4-bromo-2-fluoro-6-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFIO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMAHFDHDPRWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1I)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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